molecular formula C14H24O B14480123 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one CAS No. 65603-31-8

1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one

Cat. No.: B14480123
CAS No.: 65603-31-8
M. Wt: 208.34 g/mol
InChI Key: GPFQYTLSIAJVNU-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a pentenone chain. This compound is part of the larger family of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .

Preparation Methods

The synthesis of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the hydrolysis of specific precursors in the presence of mineral acids such as sulfuric acid . This process is advantageous for industrial production due to its simplicity, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrobromic acid, and phosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of this compound.

Properties

CAS No.

65603-31-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)-4-methylpent-2-en-1-one

InChI

InChI=1S/C14H24O/c1-11(2)7-8-13(15)12-6-5-9-14(3,4)10-12/h7-8,11-12H,5-6,9-10H2,1-4H3

InChI Key

GPFQYTLSIAJVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(=O)C1CCCC(C1)(C)C

Origin of Product

United States

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